Comparative Physicochemical Differentiation: Acenaphthyleneoctol vs. Acenaphthylene
A comparison of fundamental physicochemical descriptors reveals the magnitude of functional transformation. Acenaphthyleneoctol exhibits a vastly different profile from its non-hydroxylated precursor, acenaphthylene. While acenaphthylene is a typical hydrophobic PAH, Acenaphthyleneoctol presents a high hydrogen bond donor/acceptor count and topological polar surface area (TPSA), indicative of significantly increased polarity and hydrogen bonding capacity [1][2].
| Evidence Dimension | Hydrogen Bonding Capacity |
|---|---|
| Target Compound Data | H-Bond Donors: 8; H-Bond Acceptors: 8; TPSA: 162 Ų |
| Comparator Or Baseline | Acenaphthylene: H-Bond Donors: 0; H-Bond Acceptors: 0; TPSA: 0 Ų |
| Quantified Difference | Increase of 8 donors and 8 acceptors; TPSA increase of 162 Ų |
| Conditions | Computational prediction (standard algorithms) |
Why This Matters
For procurement, this data confirms that Acenaphthyleneoctol will behave as a polar molecule in chemical reactions, separations, and formulations, a critical distinction from its hydrophobic parent scaffold.
- [1] BaseChem. (n.d.). 苊烯八醇 acenaphthyleneoctol - Compound Summary. View Source
- [2] PubChem. (n.d.). Acenaphthylene (Compound Summary). View Source
